molecular formula C10H6BrF2NO2 B1414223 3-Bromo-6-cyano-2-(difluoromethyl)phenylacetic acid CAS No. 1805592-78-2

3-Bromo-6-cyano-2-(difluoromethyl)phenylacetic acid

Cat. No.: B1414223
CAS No.: 1805592-78-2
M. Wt: 290.06 g/mol
InChI Key: JBLCOOBAFCOOSX-UHFFFAOYSA-N
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Description

3-Bromo-6-cyano-2-(difluoromethyl)phenylacetic acid is a chemical compound that belongs to the class of phenylacetic acids. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-cyano-2-(difluoromethyl)phenylacetic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-cyano-2-(difluoromethyl)phenylacetic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

3-Bromo-6-cyano-2-(difluoromethyl)phenylacetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-6-cyano-2-(difluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-cyano-6-(difluoromethyl)phenylacetic acid: Similar in structure but with different positional isomers.

    Indole derivatives: These compounds also exhibit diverse biological activities and are used in various scientific research applications.

Uniqueness

3-Bromo-6-cyano-2-(difluoromethyl)phenylacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[3-bromo-6-cyano-2-(difluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c11-7-2-1-5(4-14)6(3-8(15)16)9(7)10(12)13/h1-2,10H,3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLCOOBAFCOOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)CC(=O)O)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-6-cyano-2-(difluoromethyl)phenylacetic acid
Reactant of Route 2
3-Bromo-6-cyano-2-(difluoromethyl)phenylacetic acid
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3-Bromo-6-cyano-2-(difluoromethyl)phenylacetic acid
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Reactant of Route 5
3-Bromo-6-cyano-2-(difluoromethyl)phenylacetic acid
Reactant of Route 6
3-Bromo-6-cyano-2-(difluoromethyl)phenylacetic acid

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